molecular formula C13H11N5O3 B2573424 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 2034420-31-8

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No.: B2573424
CAS No.: 2034420-31-8
M. Wt: 285.263
InChI Key: BQKVMLMAYDIKEA-UHFFFAOYSA-N
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Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety and an isonicotinamide group.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-8-6-10(17-20-8)12-16-11(21-18-12)7-15-13(19)9-2-4-14-5-3-9/h2-6H,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKVMLMAYDIKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of 1,2,4-oxadiazole: This involves the reaction of nitrile oxides with amidoximes under controlled conditions.

    Coupling Reaction: The 5-methylisoxazole and 1,2,4-oxadiazole intermediates are then coupled using a suitable linker, often involving a methylation step.

    Final Assembly: The isonicotinamide moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the isoxazole or oxadiazole rings.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the isoxazole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

The compound's structure consists of:

  • Isoxazole Ring : Known for anti-inflammatory and anticancer properties.
  • Oxadiazole Ring : Contributes to various biological activities.
  • Isonicotinamide Group : Enhances solubility and bioavailability.

These features suggest that the compound may interact with specific enzymes or receptors involved in critical biochemical pathways, potentially influencing cellular signaling and metabolism.

Medicinal Chemistry Applications

  • Anticancer Research :
    • The isoxazole derivatives are recognized for their potential as anticancer agents. Preliminary studies indicate that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide may exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism of action is hypothesized to involve inhibition of key signaling pathways that promote tumor growth and survival.
  • Anti-inflammatory Properties :
    • Given the known activities of isoxazole compounds, this derivative may also serve as a lead compound for developing anti-inflammatory drugs. Research into its effects on inflammatory markers could provide insights into its therapeutic potential in treating conditions like arthritis or other inflammatory diseases.
  • Targeting Kinases :
    • Similar compounds have shown activity against protein kinases such as FLT3, which is implicated in certain leukemias. Investigating the kinase inhibitory activity of this compound could reveal its utility in cancer therapeutics .

Agricultural Applications

  • Pesticidal Properties :
    • Research has indicated that derivatives of isoxazole and oxadiazole can exhibit fungicidal activity. The potential application of this compound as a novel fungicide could be explored through in vitro assays against common plant pathogens .
  • Molecular Docking Studies :
    • In silico molecular docking studies can help elucidate the binding affinity of this compound to targets involved in fungal growth regulation. Such studies are essential for understanding how modifications to the chemical structure could enhance its efficacy as a pesticide .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerPotential cytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of inflammatory markers
Kinase InhibitionActivity against FLT3 kinase
Fungicidal ActivityPotential use as a novel fungicide

Mechanism of Action

The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure is compared below with derivatives from the evidence, focusing on substituent variations and their impacts:

Compound Key Substituents Biological Activity/Notes Physical Properties
Target Compound 5-Methylisoxazole, isonicotinamide Hypothesized antimicrobial/anticancer activity (inferred from analogs) Not reported; analogs suggest moderate solubility due to polar groups
(E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide 3-Hydroxyisoxazole, methylisoxazole, indolinone Higher activity (6.815; unspecified assay) likely due to hydroxy group enhancing polarity Not reported; hydroxy group may improve aqueous solubility
5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) Nitrophenyl, pyrimidine No direct activity data; nitro group may enhance stability but reduce solubility m.p. 261–262°C; 85% yield; IR peaks at 1660 cm⁻¹ (C=N)
N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide Triazolopyrimidine, thioether Anticancer/viral applications (patented); thioether may improve membrane permeability Not reported; thioether linkage increases lipophilicity
4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline Phenoxyphenyl, aniline Antimicrobial (enteric pathogens); phenoxy group may enhance target binding Synthesized via EDC·HCl coupling (90% purity by HPLC)

Key Structural Differences and Implications

  • Heterocyclic Core : The target compound’s 1,2,4-oxadiazole-isoxazole hybrid contrasts with pyrimidine-oxadiazole hybrids (e.g., 5d ) or triazolopyrimidine derivatives . These cores influence metabolic stability and electronic properties.
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro groups (e.g., in 5d ) increase stability but may reduce solubility, whereas hydroxy groups (e.g., compound 56 ) improve polarity and activity. Thioether vs. Aromatic Systems: The isonicotinamide group in the target compound provides a planar pyridine ring, favoring DNA intercalation or enzyme inhibition compared to non-aromatic substituents .

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a complex organic compound characterized by its unique structural features, which may confer significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C15H14N4O3, with a molecular weight of 298.302 g/mol. The structure comprises several functional groups including an isoxazole ring, an oxadiazole ring, and an isonicotinamide moiety. These components contribute to the compound's diverse biological activities.

Anticancer Properties

Research indicates that compounds containing isoxazole and oxadiazole rings exhibit promising anticancer properties. For instance, derivatives of these compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression .

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are also noteworthy. Isoxazole derivatives are known for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

The mechanism of action for this compound likely involves multiple interactions at the molecular level:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
  • Receptor Modulation : It could modulate receptor activity linked to cellular signaling pathways.
  • Intermolecular Interactions : The presence of multiple functional groups allows for various non-covalent interactions (e.g., hydrogen bonding and π–π stacking), enhancing binding affinity to biological targets.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example:

StudyCompoundBiological ActivityKey Findings
1,3,4-Oxadiazole DerivativesAntiviralExhibited significant inhibitory effects on Tobacco Mosaic Virus (TMV) at concentrations as low as 500 μg/ml.
Carbonic Anhydrase InhibitorsAnti-glaucomaIdentified metabolites through HPLC-MS/MS that showed promising pharmacokinetic profiles.

These studies highlight the importance of structural modifications in enhancing biological activity and therapeutic potential.

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